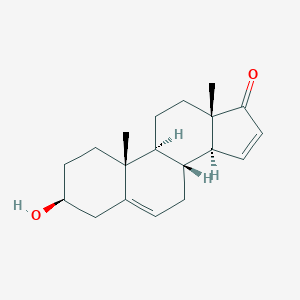

3beta-Hydroxyandrosta-5,15-dien-17-one

説明

Contextualization within Steroid Biochemistry and Chemistry Research

In the vast landscape of steroid biochemistry, 3β-Hydroxyandrosta-5,15-dien-17-one is primarily recognized as a synthetic intermediate rather than a naturally occurring hormone. Its androstane (B1237026) skeleton places it within the family of C19 steroids, which are precursors to androgens and estrogens. The presence of a hydroxyl group at the 3β-position and a ketone at C17 are common features in many steroid precursors, such as dehydroepiandrosterone (B1670201) (DHEA). However, it is the Δ⁵,¹⁵-diene system that distinguishes this compound and makes it a valuable building block in synthetic steroid chemistry.

The reactivity of this diene system is a focal point of research, allowing for selective chemical transformations to introduce functionalities at various positions of the steroid nucleus. This has made it a compound of interest in the development of synthetic routes to novel pharmaceuticals.

Historical Perspectives in Synthetic and Biosynthetic Studies

The synthetic history of 3β-Hydroxyandrosta-5,15-dien-17-one is closely linked to the broader efforts in steroid synthesis and modification that burgeoned in the mid-20th century. Early research focused on the elaboration of readily available steroid starting materials, such as DHEA. One of the notable methods for the preparation of this diene involves a selenation/dehydroselenation strategy. nih.gov For instance, the synthesis can be achieved from 3β-methoxymethoxy-5-androsten-17-one. nih.gov

Another significant historical application that drove the investigation of this compound is its role as a key intermediate in the synthesis of the progestin drospirenone (B1670955). lookchem.com Various synthetic routes to drospirenone have utilized 3β-Hydroxyandrosta-5,15-dien-17-one, highlighting its importance in pharmaceutical manufacturing.

From a biosynthetic perspective, while this specific 5,15-diene is not a common metabolite, the study of microbial transformations of steroids has provided insights into the enzymatic introduction of unsaturation in the steroid nucleus. Fungi, for example, are known to perform various hydroxylation and dehydrogenation reactions on steroid substrates. researchgate.netrsc.org While a direct biosynthetic pathway to 3β-Hydroxyandrosta-5,15-dien-17-one is not well-established, the enzymatic machinery for creating double bonds in the steroid skeleton is a subject of ongoing research.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for 3β-Hydroxyandrosta-5,15-dien-17-one continues to be dominated by its utility as a synthetic intermediate. Recent investigations focus on optimizing existing synthetic routes and developing novel, more efficient, and environmentally friendly methods for its production.

An emerging area of investigation is the use of 3β-Hydroxyandrosta-5,15-dien-17-one as a scaffold for the synthesis of novel biologically active molecules. For example, it has been used in the preparation of potential anticancer agents. nih.gov The unique stereochemistry and reactivity of the diene system allow for the creation of diverse derivatives that can be screened for various pharmacological activities. Furthermore, this compound is a key starting material for the synthesis of haptens for testosterone (B1683101) immunoassays, demonstrating its utility in the development of diagnostic tools. nih.gov

Interactive Data Tables

Below are interactive data tables summarizing key information about 3β-Hydroxyandrosta-5,15-dien-17-one.

Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H26O2 | lookchem.comnih.govscbt.com |

| Molecular Weight | 286.41 g/mol | lookchem.comnih.govscbt.com |

| CAS Number | 17921-63-0 | lookchem.comnih.govscbt.com |

| Appearance | Off-white to pale yellow solid | lookchem.com |

Synthetic Precursors and Key Reactions

| Precursor | Key Reaction Type | Reference |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | Microbial Hydroxylation/Chemical Transformation | researchgate.netnih.gov |

| 3β-methoxymethoxy-5-androsten-17-one | Selenation/Dehydroselenation | nih.gov |

| 17,17-ethylenedioxy-5,15-androstadien-3β-ol | Acid-catalyzed hydrolysis | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAZYVFYLADCPH-USOAJAOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453588 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17921-63-0 | |

| Record name | 3beta-hydroxyandrosta-5,15-dien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3beta Hydroxyandrosta 5,15 Dien 17 One

Total Chemical Synthesis Approaches

Total synthesis of 3beta-Hydroxyandrosta-5,15-dien-17-one involves the construction of the androstane (B1237026) skeleton from simpler, non-steroidal precursors. These approaches are characterized by their elegance in controlling stereochemistry and installing functional groups at specific positions.

Regioselective and Stereoselective Reaction Pathways

A key challenge in the synthesis of this compound is the regioselective introduction of the C15-C16 double bond. One documented pathway initiates from 3β-acetoxyandrost-5-en-17-one. The introduction of a bromine atom at the C16 position is a critical regioselective step. This is typically achieved using a suitable brominating agent that favors reaction at the α-position of the C17-ketone. The subsequent elimination of hydrogen bromide (HBr) then selectively forms the Δ15 double bond.

The stereochemistry at the C3 position, bearing the hydroxyl group, is another crucial aspect. In many synthetic routes, this stereocenter is established early on and carried through the reaction sequence. The inherent stereochemistry of the starting materials or the use of stereoselective reducing agents to convert a C3-ketone to the 3β-hydroxyl group are common strategies to ensure the correct configuration.

Key Intermediate Synthesis and Derivatization Strategies

The synthesis of this compound relies on the formation and transformation of key intermediates. A notable intermediate is 3β-acetoxy-16α-bromo-17-ethylenedioxyandrost-5-ene. This compound is formed from 3β-acetoxyandrost-5-en-17-one through protection of the C17-ketone as an ethylenedioxy ketal, followed by stereoselective bromination at the C16 position.

Subsequent hydrolysis and dehydrobromination of this intermediate lead to the formation of this compound. libretexts.org This conjugated ketone can then undergo further derivatization. For instance, a 1,4-addition of benzyl (B1604629) alcohol to this enone system yields 3β-acetoxy-15β-benzyloxyandrost-5-en-17-one, demonstrating a strategy for introducing functionality at the C15 position. libretexts.org

| Intermediate | Precursor | Key Transformation | Product |

| 3β-acetoxy-16α-bromo-17-ethylenedioxyandrost-5-ene | 3β-acetoxyandrost-5-en-17-one | Ketalization and Bromination | This compound |

| This compound | 3β-acetoxy-16α-bromo-17-ethylenedioxyandrost-5-ene | Hydrolysis and Dehydrobromination | 3β-acetoxy-15β-benzyloxyandrost-5-en-17-one |

Protecting Group Chemistry in Androstane Synthesis

Protecting groups are indispensable in the multi-step synthesis of complex molecules like androstane steroids to prevent unwanted side reactions at reactive functional groups. wikipedia.org The 3β-hydroxyl group is commonly protected to allow for chemical modifications at other positions of the steroid nucleus.

Common protecting groups for the 3β-hydroxyl group include the acetate (B1210297) (acetyl) and methoxymethyl (MOM) ethers. libretexts.orgnih.gov The choice of protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its selective removal. For example, the acetate group is readily introduced using acetic anhydride (B1165640) or acetyl chloride and can be removed by hydrolysis under basic conditions. The MOM group, introduced using methoxymethyl chloride, offers different stability and deprotection conditions. nih.gov

The C17-ketone is also often protected, typically as a ketal (e.g., ethylenedioxy ketal), to prevent its reaction during transformations such as reductions or organometallic additions at other sites. libretexts.orgacs.org This protection strategy is crucial for achieving the desired chemical outcome.

| Functional Group | Protecting Group | Introduction Reagent | Removal Condition |

| 3β-Hydroxyl | Acetate (Ac) | Acetic Anhydride | Base-catalyzed hydrolysis |

| 3β-Hydroxyl | Methoxymethyl (MOM) | Methoxymethyl chloride | Acid-catalyzed hydrolysis |

| 17-Ketone | Ethylenedioxy ketal | Ethylene glycol, acid catalyst | Acid-catalyzed hydrolysis |

Semisynthetic Routes from Precursor Steroids

Semisynthesis, starting from readily available natural steroids, is a more common and economically viable approach for the preparation of this compound. Dehydroepiandrosterone (B1670201) (DHEA), with its androstane skeleton, is a prime precursor for these routes. numberanalytics.com

Functional Group Interconversions

A key strategy in the semisynthesis of this compound from DHEA involves the introduction of unsaturation at the C15-C16 position. This can be achieved through a sequence of functional group interconversions.

One approach involves a selenation/dehydroselenation strategy. nih.gov The starting material, with a protected 3β-hydroxyl group (e.g., as a methoxymethyl ether), is treated with a selenium-based reagent to introduce a phenylselenyl group at the C16 position. Subsequent oxidative elimination of the selenoxide introduces the C15-C16 double bond.

Microbial hydroxylation is another powerful tool for functional group interconversion in steroid chemistry. thieme-connect.com While not a direct route to the target compound, microorganisms can introduce hydroxyl groups at various positions on the steroid nucleus with high regio- and stereoselectivity. These hydroxylated derivatives can then be chemically converted to the desired dienone through dehydration or other elimination reactions. For instance, microbial hydroxylation of DHEA can yield 7α-hydroxy or 15α-hydroxy derivatives, which can serve as advanced intermediates. thieme-connect.com

Rearrangement Reactions and Skeletal Modifications

While not extensively documented for the direct synthesis of this compound, rearrangement reactions are a fundamental aspect of steroid chemistry and can be envisioned as potential synthetic pathways. Acid-catalyzed rearrangements, such as the Westphalen-Lettré rearrangement, are known to induce skeletal modifications in steroids, typically involving the migration of a methyl group. Such reactions, if controlled, could potentially be used to create novel androstane skeletons that could then be converted to the target compound. However, the application of such rearrangements to generate the specific C15-C16 unsaturation in this compound is not a commonly reported synthetic strategy.

Derivatization Strategies for Structural Analogues

The presence of multiple reactive sites in this compound, including the 3-hydroxyl group, the Δ5 and Δ15 double bonds, and the 17-keto group, allows for a diverse range of chemical derivatizations. These modifications are instrumental in structure-activity relationship (SAR) studies and in the synthesis of complex steroidal compounds.

Synthesis of Epoxides and Halogenated Derivatives

The introduction of epoxide and halogen functionalities into the this compound framework can significantly alter its chemical properties and biological profile.

Epoxidation: The Δ5 double bond is a common target for epoxidation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation. masterorganicchemistry.comresearchgate.net The reaction of the closely related dehydroepiandrosterone (DHEA) with m-CPBA yields the corresponding 5α,6α-epoxide, suggesting a similar reactivity for this compound. researchgate.net The stereochemical outcome of the epoxidation of the Δ15 double bond can be influenced by the substituents at C17. researchgate.net

Halogenation: Halogenated derivatives of steroids are of interest for their potential biological activities. A common strategy for the synthesis of halogenated androstanes involves the substitution of a hydroxyl group with a halogen. For instance, a 7α-hydroxyl group in a related androstane has been successfully replaced with chlorine, followed by dehydrochlorination to introduce a double bond. researchgate.netnih.gov This methodology could be adapted to introduce halogens at various positions in this compound, provided a hydroxyl group is first introduced at the desired position.

Table 1: Synthesis of Epoxides and Halogenated Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Potential Product |

| 5,6-Epoxide | Epoxidation of Δ5 double bond | m-CPBA | 5α,6α-Epoxy-3beta-hydroxyandrosta-15-en-17-one |

| Halogenated Derivative | Hydroxyl group substitution | Thionyl chloride (SOCl2) or similar | Halogenated analogue of this compound |

Alkylation and Hydroxylation Modifications

The introduction of alkyl and hydroxyl groups can profoundly impact the biological activity of steroidal compounds.

Alkylation: The 17-keto group is a prime site for alkylation reactions. The use of organometallic reagents, such as Grignard reagents (alkylmagnesium halides), allows for the introduction of various alkyl groups at the C17 position. acs.org This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, leading to the formation of a tertiary alcohol. The stereochemistry of the addition can be influenced by the steric hindrance of the steroid nucleus and the nature of the Grignard reagent.

Hydroxylation: The introduction of hydroxyl groups into the steroid nucleus can be achieved through both chemical and microbial methods. Microbial hydroxylation offers a high degree of regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net Filamentous fungi are known to be effective biocatalysts for the hydroxylation of steroids. researchgate.net For example, various fungal strains can introduce hydroxyl groups at positions such as 7α, 7β, and 15α in related androstane structures. researchgate.net Chemical methods for hydroxylation, such as acetoxylation followed by hydrolysis, have also been employed to introduce hydroxyl groups at specific positions like C16. nih.gov

Table 2: Alkylation and Hydroxylation Modifications

| Modification | Method | Key Reagents/Organisms | Target Site |

| Alkylation | Grignard Reaction | Alkylmagnesium halides (e.g., CH3MgBr) | C17 |

| Hydroxylation | Microbial Biotransformation | Gibberella zeae, Colletotrichum lini | C7, C15, etc. |

| Hydroxylation | Chemical Synthesis | Lead tetraacetate, followed by hydrolysis | C16 |

Formation of Other Functionalities (e.g., carboxylic acids, ethers)

The versatility of this compound as a synthetic intermediate is further demonstrated by its conversion to derivatives containing carboxylic acid and ether functionalities.

Carboxylic Acids: The 17-keto group can be a precursor for the formation of a 17-carboxylic acid. Although not directly reported for this compound, the synthesis of the related 3beta-hydroxyandrosta-5,7-diene-17beta-carboxylic acid has been achieved from 21-acetoxypregnenolone (B1200114) through oxidative cleavage of the side chain. This suggests that similar oxidative transformations could be applied to introduce a carboxylic acid function at C17. Furthermore, the synthesis of amphiphilic derivatives of (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid highlights the utility of this functional group for further derivatization. researchgate.net

Ethers: The 3-hydroxyl group is a readily available site for etherification. Standard ether synthesis methodologies, such as the Williamson ether synthesis, can be employed. This involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the corresponding ether. This approach allows for the introduction of a wide variety of ether functionalities at the C3 position, enabling the modulation of the molecule's polarity and pharmacokinetic properties.

Table 3: Formation of Carboxylic Acids and Ethers

| Functionality | Synthetic Approach | Starting Functionality | Potential Product |

| Carboxylic Acid | Oxidative Cleavage | 17-keto (via intermediate) | 3beta-Hydroxyandrosta-5,15-diene-17-carboxylic acid |

| Ether | Williamson Ether Synthesis | 3-hydroxyl | 3-Alkoxy-androsta-5,15-dien-17-one |

Biosynthesis and Metabolic Pathways Involving 3beta Hydroxyandrosta 5,15 Dien 17 One

Endogenous Metabolic Derivation Pathways

While 3beta-Hydroxyandrosta-5,15-dien-17-one is structurally related to key intermediates in human steroidogenesis, it is primarily recognized as a synthetic derivative rather than a major endogenous metabolite. Its metabolic context is best understood through its relationship with dehydroepiandrosterone (B1670201) (DHEA), a crucial precursor in the synthesis of steroid hormones.

This compound is derived from dehydroepiandrosterone (DHEA), an abundant circulating steroid hormone in humans. nih.gov The structure of this compound is characterized by a second double bond at the C15 position, which is not typically found in the main human steroidogenic pathways. This compound serves as a key synthetic intermediate in the laboratory preparation of other steroid derivatives. nih.govnih.gov For instance, it has been utilized in the synthesis of 3 beta,15 beta-dihydroxy-5-androsten-17-one and as a starting material for creating potential haptens for testosterone (B1683101) immunoassays. nih.govnih.gov Its preparation often involves a selenation/dehydroselenation strategy starting from DHEA derivatives. nih.gov

The formation of the core 3beta-hydroxy-androst-5-en-17-one structure is governed by key enzymes in steroidogenesis. The enzyme 3beta-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a bifunctional enzyme essential for the biosynthesis of all classes of steroid hormones. uniprot.org It catalyzes the oxidation and isomerization of 3beta-hydroxy-Δ5-steroid precursors, such as pregnenolone (B344588) and DHEA, into their corresponding 3-oxo-Δ4-steroids. uniprot.org While 3β-HSD acts on the A and B rings of the steroid nucleus, the introduction of the double bond at the C15 position to form this compound is not a recognized step in endogenous human pathways and is typically achieved through chemical synthesis. nih.gov

Microbial Biotransformation and Stereoselective Conversions

Microbial systems, particularly fungi, offer powerful and highly specific tools for the structural modification of steroids. medcraveonline.comnih.gov These biotransformation processes can introduce functional groups at positions that are difficult to modify using conventional chemical methods, leading to the production of valuable pharmaceutical precursors. researchgate.netnih.gov

Microorganisms, especially filamentous fungi, are widely employed as biocatalysts for the transformation of steroids. medcraveonline.comresearchgate.net These transformations include a variety of reactions such as hydroxylation, reduction of keto groups, and dehydrogenation. nih.govresearchgate.net Fungi from genera such as Aspergillus, Gibberella, Colletotrichum, and Curvularia have been shown to effectively metabolize androstane-type steroids. nih.govnih.govresearchgate.netnih.gov For example, the biotransformation of androst-4-ene-3,17-dione by Curvularia lunata yields multiple oxidative and reductive metabolites. researchgate.net Similarly, Aspergillus brasiliensis can transform androsta-1,4-diene-3,17-dione (B159171) into hydroxylated and reduced derivatives. nih.govresearchgate.net These processes are valued for their high degree of regio- and stereoselectivity, which is often difficult to achieve through chemical synthesis. researchgate.netresearchgate.net

A hallmark of microbial steroid biotransformation is the ability to perform regioselective hydroxylations, introducing hydroxyl (-OH) groups at specific, non-activated carbon atoms of the steroid skeleton. researchgate.netnih.gov This capability is instrumental in synthesizing key intermediates for drugs. For instance, the hydroxylation of DHEA at the 7α and 15α positions by Colletotrichum lini is a critical step in producing a precursor for the contraceptive drospirenone (B1670955). researchgate.net The fungus Gibberella zeae has been used to achieve high-yield 7α-hydroxylation of DHEA. nih.gov Microbial hydroxylations have been documented at various positions on the androstane (B1237026) nucleus, including C-7, C-11, C-12, and C-15. researchgate.netnih.gov

Below is an interactive table summarizing regioselective hydroxylations on androstane-type steroids by various microorganisms.

| Microorganism | Substrate | Position of Hydroxylation | Product(s) | Reference |

| Gibberella zeae VKM F-2600 | Dehydroepiandrosterone (DHEA) | C-7α | 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |

| Colletotrichum lini AS3.4486 | Androst-1,4-dien-3,17-dione (ADD) | C-11α, C-15α | 11α,15α-dihydroxyandrost-1,4-dien-3,17-dione | nih.gov |

| Colletotrichum lini CGMCC 6051 | Dehydroepiandrosterone (DHEA) | C-7α, C-15α | 3β,7α,15α-trihydroxy-5-androstene-17-one | researchgate.net |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione (ADD) | C-11α, C-12β | 11α-hydroxy-ADD, 12β-hydroxy-ADD | nih.govresearchgate.net |

| Curvularia lunata | Androst-4-ene-3,17-dione | C-11α, C-15α | 11α-hydroxyandrost-4-ene-3,17-dione, 15α-hydroxyandrosta-1,4-dien-17-one | researchgate.net |

The enzymatic machinery responsible for the highly selective hydroxylation reactions in microorganisms primarily involves cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes are capable of activating molecular oxygen and inserting one atom into a substrate with high specificity. Studies on the dihydroxylation of androst-1,4-dien-3,17-dione by Colletotrichum lini indicated that the hydroxylations at the C-11 and C-15 positions were catalyzed by different hydroxylase enzymes. nih.gov The cloning and identification of genes encoding these steroid hydroxylases, such as the CYP68JX gene, provide deeper insight into the structural basis for their regio- and stereoselectivity, paving the way for enzyme engineering and the development of more efficient biocatalytic processes for industrial applications. researchgate.netnih.gov

Steroid Hydroxylase Activity and Specificity

Steroid hydroxylases, particularly cytochrome P-450 monooxygenases, are critical for the metabolism of steroids. In silico studies predict that steroids with structures similar to this compound are likely substrates for many of these enzymes mdpi.com.

The introduction of a hydroxyl group onto the steroid nucleus is a common metabolic pathway, and the position and stereochemistry of this addition are highly dependent on the specific enzyme involved.

Microbial Hydroxylation : Studies on the closely related compound dehydroepiandrosterone (DHEA) using the fungus Gibberella zeae have demonstrated highly specific 7α-hydroxylation, yielding 3beta,7alpha-dihydroxy-androst-5-en-17-one with high efficiency nih.gov. This highlights the ability of microbial enzymes to perform regioselective and stereoselective hydroxylations on the androstane skeleton.

15α-Hydroxylation : In transformations of B-nor analogues of steroid hormones by the fungus Fusarium culmorum, a high specificity for 15α-hydroxylation has been observed mdpi.com. The presence of a hydroxyl group at the 15α-position is a key step in the synthesis of certain hormonal drugs mdpi.com.

While these examples involve similar steroids rather than this compound itself, they underscore the principle of specific enzymatic hydroxylation that is central to steroid metabolism.

Oxidoreductase and Isomerase-Mediated Transformations

The 3β-hydroxy-Δ5 configuration is a key structural motif recognized by the bifunctional enzyme 3beta-hydroxysteroid dehydrogenase/delta(5)-delta(4) isomerase.

The 3beta-HSD/isomerase enzyme system is crucial for the biosynthesis of all active steroid hormones uniprot.orguniprot.org. It catalyzes a two-step process:

Dehydrogenation : The 3β-hydroxyl group is oxidized to a 3-keto group, a reaction requiring NAD+ as a cofactor. This converts the 3beta-hydroxy-Δ5-steroid into a 3-oxo-Δ5-steroid uniprot.orguniprot.org.

Isomerization : The double bond is shifted from the C-5 to C-4 position, resulting in the more stable 3-oxo-Δ4-steroid uniprot.org.

This enzymatic conversion is a fundamental step in the production of progesterone, androstenedione (B190577), and testosterone from their respective precursors uniprot.orgmedchemexpress.eudrugbank.com. The compound 3beta-hydroxyandrost-5-en-17-one (DHEA), which differs from the subject compound only by the absence of the C-15 double bond, is a known substrate for this enzyme, being converted to androst-4-ene-3,17-dione uniprot.org. It is therefore highly probable that this compound undergoes the same transformation.

The reactivity of this compound is dictated by its key functional groups: the 3β-hydroxyl, the 17-ketone, and the double bonds at C-5 and C-15 vulcanchem.com.

The 3β-hydroxy-Δ5-ene configuration is the primary determinant for interaction with the 3beta-HSD/isomerase enzyme.

The 17-ketone group can be a target for 17beta-hydroxysteroid dehydrogenases (17beta-HSDs), which catalyze the reversible reduction to a 17β-hydroxyl group.

The Δ15 double bond is a unique feature compared to more common androgens like DHEA. While it does not prevent the action of 3beta-HSD, its presence could influence the enzyme's binding affinity and the kinetics of the reaction.

Enzymatic Studies and Molecular Interactions

Inhibition Profiling of Key Enzymes in In Vitro Systems

Information regarding the in vitro inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH) and Aromatase by 3beta-Hydroxyandrosta-5,15-dien-17-one is not available in the reviewed scientific literature. Therefore, no detailed research findings or data tables can be presented.

Structure Activity Relationship Sar and Molecular Recognition Studies

Impact of Structural Modifications on Molecular Interactions

The specific arrangement of functional groups and unsaturated bonds in 3beta-Hydroxyandrosta-5,15-dien-17-one is expected to significantly influence its biological profile.

In related androstane (B1237026) derivatives, modifications at various positions have been shown to significantly alter biological activity. For example, a study on 3β-hydroxy-16-arylandrosta-5,8(14),15-trien-17-one derivatives demonstrated that substitutions on the steroidal backbone can lead to cytotoxic activities against various cancer cell lines. nih.gov This highlights the principle that even subtle changes to the steroid nucleus can have profound effects on biological outcomes.

| Feature | General Importance in Steroid SAR |

| Δ5 Double Bond | Influences the conformation of the A/B ring system, common in many active steroids. |

| Δ15 Double Bond | Alters the geometry and electronic properties of the D-ring, potentially affecting receptor interaction. |

| 3β-Hydroxy Group | Can participate in hydrogen bonding with receptor residues, often crucial for binding affinity. |

| 17-Keto Group | A common feature in androgens and their precursors, involved in receptor binding and subsequent signaling. |

Androgen Receptor (AR) Binding and Antagonism in In Vitro Models

Direct in vitro studies on the binding of this compound to the androgen receptor and its potential agonistic or antagonistic properties are not available in the reviewed literature.

A definitive ligand-receptor interaction profile for this compound with the androgen receptor has not been published. Such a profile would typically be determined through techniques like competitive binding assays, which measure the affinity of the compound for the receptor relative to a known high-affinity ligand.

Without experimental data, it is not possible to definitively classify this compound as an AR agonist or antagonist. The mechanism by which a steroid modulates AR activity involves inducing specific conformational changes in the receptor upon binding. Agonists typically promote a conformation that facilitates the recruitment of coactivator proteins, leading to gene transcription, while antagonists induce a different conformation that prevents coactivator binding or promotes corepressor recruitment. plos.org Mechanistic studies are required to determine which conformational state, if any, is induced by this compound.

Computational and Modeling Approaches for Predicting Molecular Interactions

Specific computational and modeling studies for this compound are absent from the scientific literature. However, computational methods such as molecular docking are powerful tools for predicting the potential interaction of a ligand with its receptor. nih.gov A molecular docking simulation of this compound with the AR ligand-binding domain could provide insights into its likely binding orientation and affinity. Such models could predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and amino acid residues in the AR binding pocket, offering a hypothesis for its potential biological activity that could then be tested experimentally.

Analytical Methodologies and Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 3beta-Hydroxyandrosta-5,15-dien-17-one. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a detailed structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's connectivity and stereochemistry.

In ¹H NMR, the chemical shifts, integrations, and coupling constants of the proton signals offer insights into the electronic environment and spatial relationships of the hydrogen atoms. For a steroidal structure like this compound, characteristic signals would be expected for the methyl groups, the olefinic protons at positions 6 and 15, and the proton at the 3-position bearing the hydroxyl group.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. The carbonyl carbon at position 17, the olefinic carbons at positions 5, 6, 15, and 16, and the carbon bearing the hydroxyl group at position 3 would all exhibit characteristic resonances.

Table 1: Representative ¹H NMR Data for a Steroidal Dienone Skeleton This table presents expected chemical shift ranges for protons in a molecule with a similar core structure to this compound. Actual experimental values may vary.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | 3.5 - 4.5 | m |

| H-6 | 5.2 - 5.6 | m |

| H-15 | 5.8 - 6.2 | d |

| H-16 | 7.0 - 7.5 | d |

| C-18 Me | 0.8 - 1.0 | s |

| C-19 Me | 1.0 - 1.2 | s |

Table 2: Representative ¹³C NMR Data for a Steroidal Dienone Skeleton This table presents expected chemical shift ranges for carbons in a molecule with a similar core structure to this compound. Actual experimental values may vary.

| Carbon | Expected Chemical Shift (ppm) |

| C-3 | 65 - 75 |

| C-5 | 140 - 145 |

| C-6 | 120 - 125 |

| C-15 | 130 - 135 |

| C-16 | 155 - 160 |

| C-17 | 200 - 210 |

| C-18 | 15 - 20 |

| C-19 | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound. The molecular formula of this compound is C₁₉H₂₆O₂ nist.gov.

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides valuable structural information. For this compound, characteristic fragmentation would involve the loss of water from the hydroxyl group, as well as cleavages of the steroid rings, providing clues to the location of the double bonds and functional groups.

Table 3: Expected Mass Spectrometry Data for this compound This table illustrates the expected molecular ion and key fragments. Actual m/z values and relative intensities would be determined experimentally.

| Ion | m/z (expected) | Description |

| [M]⁺ | 286.19 | Molecular Ion |

| [M - H₂O]⁺ | 268.18 | Loss of water |

| [M - CH₃]⁺ | 271.18 | Loss of a methyl group |

| [M - CO]⁺ | 258.19 | Loss of carbonyl group |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide information about the electronic transitions and vibrational modes of the molecule, respectively.

UV-Vis spectroscopy is particularly useful for identifying chromophores, which are the parts of a molecule that absorb UV or visible light. For this compound, the conjugated diene and the enone systems are expected to give rise to characteristic absorption maxima (λmax) in the UV region.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key IR absorptions would include a broad band for the O-H stretch of the hydroxyl group, a sharp, strong band for the C=O stretch of the ketone, and bands for the C=C stretches of the double bonds.

Table 4: Characteristic IR Absorption Frequencies for this compound This table provides typical wavenumber ranges for the key functional groups in the molecule.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Ketone | C=O stretch | 1700 - 1725 (strong) |

| Alkene | C=C stretch | 1600 - 1680 |

| Alkane | C-H stretch | 2850 - 3000 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of steroidal compounds. In a research setting, HPLC is employed to monitor the progress of chemical reactions involving this compound and to purify the compound.

The choice of the stationary phase (column) and mobile phase is crucial for achieving good separation. For a moderately polar compound like this compound, reversed-phase HPLC with a C18 column is often suitable. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs maximally. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification and purity assessment.

Table 5: Illustrative HPLC Method Parameters for Steroid Analysis This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds like steroids. For GC-MS analysis, this compound would typically be derivatized, for example, by silylation, to increase its volatility and thermal stability.

In research, GC-MS is a valuable tool for studying the metabolism of this compound. After administration to a biological system, extracts can be analyzed by GC-MS to identify and quantify the parent compound and its metabolites. The gas chromatogram separates the different components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for their identification. The PubChem database indicates that a GC-MS spectrum for this compound is available, highlighting the utility of this technique for its characterization nist.gov.

Table 6: Example GC-MS Parameters for Steroid Metabolite Profiling This table outlines typical GC-MS conditions that could be applied to the analysis of this compound and its metabolites.

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 150 °C to 300 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50 - 500 m/z |

Advanced Techniques for Isotopic and Stereochemical Analysis in Research

The comprehensive characterization of a steroidal compound, particularly one that serves as a critical synthetic intermediate like this compound, often necessitates the use of advanced analytical techniques that go beyond standard spectroscopic methods. In a research context, isotopic and stereochemical analyses are crucial for confirming the identity, purity, and origin of the compound, as well as for elucidating the mechanisms of its formation and subsequent reactions. While specific research applying these advanced techniques directly to this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established for androstane (B1237026) derivatives and steroids in general.

Isotopic Analysis

Isotopic analysis of steroids is a powerful tool used for a variety of purposes, from metabolic studies to the detection of synthetic hormones in sports doping control. The primary techniques involve the use of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), and their measurement using Isotope Ratio Mass Spectrometry (IRMS).

Applications in Research:

Mechanistic Studies: In the synthesis of complex molecules like this compound and its derivatives, isotopically labeled starting materials or reagents can be used. By tracking the position of the isotope in the final product and intermediates, researchers can gain insight into reaction mechanisms, rearrangements, and the stereochemical course of a reaction.

Metabolic Tracing: If this compound were to be studied for its metabolic fate, introducing isotopically labeled versions of the compound would allow researchers to trace its conversion into various metabolites within a biological system. This is achieved by analyzing biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the labeled downstream products.

Quantitative Analysis: Isotope-labeled steroids serve as ideal internal standards for highly accurate and precise quantification of the target analyte in complex matrices. Because a stable isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled compound, it can correct for variations during sample preparation, extraction, and analysis, leading to more reliable data. nih.gov

Relevant Analytical Techniques:

Isotope Ratio Mass Spectrometry (IRMS): This technique measures the relative abundance of isotopes in a sample with very high precision. For steroids, it can distinguish between endogenous (naturally produced) and synthetic versions by analyzing the ratio of ¹³C to ¹²C. lookchem.com Synthetic steroids often have a different isotopic signature compared to those produced biologically due to the different carbon sources and enzymatic processes involved. lookchem.comnih.gov

High-Temperature Liquid Chromatography-Isotope Ratio Mass Spectrometry (HT-LC/PDA/IRMS): This is a newer approach that allows for the carbon isotope ratio analysis of unconjugated steroids without the need for chemical derivatization, which is often required for GC-IRMS. vulcanchem.com

The table below summarizes the key isotopic analysis techniques and their potential research applications for a compound like this compound.

| Technique | Principle | Potential Research Application for this compound |

| GC-MS/LC-MS | Separates compounds and detects mass-to-charge ratio. | Used with isotopically labeled standards for precise quantification in biological or reaction samples. nih.gov |

| IRMS | Measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H). | Determining the synthetic origin of the compound; elucidating biosynthetic pathways if applicable. lookchem.com |

| HT-LC/IRMS | Combines liquid chromatography with IRMS for direct analysis. | High-throughput analysis of isotopic ratios without derivatization. vulcanchem.com |

Stereochemical Analysis

The biological activity and chemical reactivity of steroids are highly dependent on their three-dimensional structure, or stereochemistry. For a molecule like this compound, with multiple chiral centers, confirming the correct stereochemical configuration is paramount.

Importance in Synthesis:

In synthetic pathways, the introduction of the dienone functionality and the stereochemistry at the C-3 hydroxyl group are critical. For instance, in the synthesis of derivatives from this compound, the stereochemical outcome of subsequent reactions, such as reductions of the 17-ketone, is of great interest. Research has shown that the addition of alcohols to the double bond at position 15 can result in C-15 isomers, which require separation and characterization.

Relevant Analytical Techniques:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters, offering unambiguous proof of the compound's stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), can be used to determine the relative stereochemistry of a molecule. By measuring the spatial proximity of different protons, researchers can deduce the orientation of substituents on the steroid nucleus.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers or diastereomers. This is particularly useful for assessing the enantiomeric purity of a synthetic product or for separating stereoisomers that may be formed during a reaction.

The stereochemical features of this compound and the techniques to analyze them are outlined in the table below.

| Stereochemical Feature | Analytical Technique | Purpose |

| Overall 3D Structure | X-ray Crystallography | Provides definitive, unambiguous determination of the absolute stereochemistry. |

| Relative Stereochemistry | 2D NMR (NOESY/ROESY) | Determines the spatial relationship between atoms, confirming the relative orientation of substituents. |

| Enantiomeric/Diastereomeric Purity | Chiral Chromatography (HPLC/GC) | Separates and quantifies different stereoisomers to assess the stereoselectivity of a synthesis. |

While research has focused on the synthetic utility of this compound, the application of these advanced isotopic and stereochemical techniques would be essential for any in-depth study of its properties, reaction mechanisms, or potential biological activity.

Preclinical Investigations of 3beta Hydroxyandrosta 5,15 Dien 17 One and Its Analogues

Cellular Mechanism of Action in In Vitro Models

Comprehensive studies detailing the specific effects of 3beta-Hydroxyandrosta-5,15-dien-17-one on cellular mechanisms in in-vitro models are not readily found in published research.

Effects on Cellular Proliferation and Differentiation Pathways

There is a lack of specific data in the scientific literature concerning the effects of this compound on cellular proliferation and differentiation pathways. While related compounds, such as other androstene derivatives, have been investigated for their impact on cancer cell lines, this specific molecule has not been the subject of similar detailed public reports.

Modulation of Gene Expression and Protein Levels in Cell Lines

Information regarding the modulation of gene expression and protein levels in cell lines specifically by this compound is not available in the current body of scientific literature.

Molecular Target Identification and Validation (Preclinical)

The specific molecular targets of this compound have not been extensively identified or validated in preclinical studies.

Enzyme Inhibition and Activation Studies

There is a lack of available data from enzyme inhibition and activation studies for this compound. Research on analogous compounds has explored interactions with enzymes such as those in the cytochrome P450 family, but these findings cannot be directly extrapolated to the compound . nih.gov

Receptor Binding and Activation Assays

Specific data from receptor binding and activation assays for this compound are not present in the available scientific literature.

In Vivo Mechanistic Studies in Animal Models (excluding clinical outcomes)

Mechanistic studies of this compound in in-vivo animal models, excluding clinical outcomes, have not been detailed in the public scientific domain. While studies on other prohormones and androstane (B1237026) derivatives have been conducted in animal models, these are not specific to this compound. nih.gov

Alterations in Metabolic Pathways (e.g., metabolomics)

Comprehensive metabolomics studies specifically investigating the effects of this compound are not currently available. However, the metabolic fate of related androstenedione (B190577) compounds provides a framework for predicting its potential biotransformation. Androstenedione and its derivatives are key intermediates in steroid metabolism. nih.gov

Generally, androgens undergo phase 1 and phase 2 metabolic reactions to increase their water solubility for excretion. nih.gov Phase 1 reactions often involve modifications by cytochrome P450 enzymes, while phase 2 involves conjugation reactions. nih.gov The metabolism of anabolic-androgenic steroids, which are synthetic derivatives of testosterone (B1683101), typically involves hydroxylation as a primary metabolic pathway. dshs-koeln.de For instance, in vitro studies with human hepatic enzymes have shown that synthetic steroids like gestrinone (B1671454) and propyltrenbolone (B13408518) undergo hydroxylation to form multiple metabolites. dshs-koeln.de

Given its structure, this compound is likely to be metabolized through similar pathways. The presence of the 3-beta-hydroxyl group and the ketone at position 17 are probable sites for enzymatic modification. The metabolic pathways of androstenedione can lead to the formation of testosterone, estrogens (like estrone (B1671321) and estradiol), or other metabolites such as androsterone (B159326) and etiocholanolone. nih.gov The specific metabolic profile of this compound would depend on its interaction with various metabolic enzymes, which remains to be determined through dedicated preclinical studies.

Characterization of Biochemical Responses

The biochemical responses to androstane derivatives have been characterized in various in vitro preclinical studies. These investigations often focus on the interaction of these compounds with key enzymes involved in steroid metabolism and their affinity for steroid hormone receptors.

A study investigating a series of twelve ester derivatives of dehydroepiandrosterone (B1670201) (DHEA) characterized their inhibitory effects on 5α-reductase isoenzymes (type 1 and type 2) and their binding affinity to the androgen receptor (AR). tandfonline.comnih.govtandfonline.com The 5α-reductase enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). mdpi.com

The results of these in vitro assays are summarized in the tables below.

Table 1: Inhibitory Activity of DHEA Analogues on 5α-Reductase Type 1 and Type 2

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM). A lower IC50 value indicates greater inhibitory potency.

| Compound | 5α-Reductase Type 1 IC50 (µM) | 5α-Reductase Type 2 IC50 (µM) |

|---|---|---|

| Compound 1 | Data not available | 100 |

| Compound 2 | Data not available | 0.00358 |

| Compound 3 | 0.9 | Not Active |

| Compound 6 | 5 | Not Active |

| Compound 11 | 0.55 ± 0.02 | Not Active |

| Finasteride (Control) | 0.63 ± 0.005 | 0.0085 |

Table 2: Androgen Receptor Binding Affinity of DHEA Analogues

The relative binding affinity (RBA) was determined using rat prostate cytosol.

| Compound | Relative Binding Affinity (RBA) to Androgen Receptor |

|---|---|

| Compounds 1-12 | Did not bind |

The study found that while all twelve DHEA derivatives inhibited the activity of 5α-reductase type 1, only two compounds showed inhibitory effects on 5α-reductase type 2. tandfonline.comnih.govtandfonline.com Notably, none of the tested compounds exhibited binding affinity for the androgen receptor. tandfonline.comnih.govtandfonline.com These findings indicate that structural modifications to the androstane skeleton can lead to selective inhibition of enzymes involved in steroid metabolism without direct interaction with the androgen receptor.

Further research on other androstenedione derivatives has demonstrated potent in vitro inhibition of aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov Specifically, 4-hydroxy analogues of androstenedione were identified as highly effective inhibitors. nih.gov

While these studies provide valuable insights into the potential biochemical activities of androstane derivatives, it is important to note that the specific inhibitory profile and receptor binding affinity of this compound have not been reported. Future preclinical investigations are necessary to elucidate its precise biochemical responses.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes and Derivatization Strategies

The current synthetic strategies for 3beta-Hydroxyandrosta-5,15-dien-17-one are largely centered on its role as a precursor for more complex steroids. A successful synthesis of the related compound, 3beta,15beta-dihydroxy-5-androsten-17-one, has been achieved using trichloroethoxy ethers as intermediates. nih.gov This suggests that similar strategies could be adapted and optimized for the large-scale and stereoselective synthesis of this compound itself. Future research should aim to develop more efficient, cost-effective, and environmentally benign synthetic methodologies.

The exploration of enzymatic and chemoenzymatic approaches offers a promising avenue. rsc.orgnih.gov The use of microbial transformations, for instance, has been successfully employed in the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from dehydroepiandrosterone (B1670201) (DHEA) through microbial 7alpha-hydroxylation. nih.gov Similar biocatalytic methods could be developed for the specific introduction of the C15-C16 double bond in an androstane (B1237026) skeleton.

Furthermore, a systematic derivatization of the 3beta-hydroxy and 17-keto groups, as well as modifications to the diene system, could yield a library of novel compounds. These derivatives could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents. For example, the synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone (B191177) highlights how modifications at the C3 position can be achieved. researchgate.netresearchgate.net

Table 1: Potential Synthetic and Derivatization Strategies

| Strategy | Description | Potential Advantages |

| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic transformations for improved stereoselectivity and efficiency. | Greener synthesis, high specificity. |

| Microbial Biotransformation | Utilization of whole-cell microorganisms or isolated enzymes to introduce specific functional groups. | Mild reaction conditions, regioselectivity. |

| Derivatization at C3 and C17 | Modification of the hydroxyl and keto groups to produce esters, ethers, oximes, and other derivatives. | Modulation of pharmacokinetic and pharmacodynamic properties. |

| Modification of the Diene System | Saturation or isomerization of the double bonds to explore structure-activity relationships. | Understanding the role of unsaturation in biological activity. |

Deeper Elucidation of Endogenous and Microbial Metabolic Enzymes

The endogenous metabolic fate of this compound is currently unknown. Understanding how this compound is processed in the human body is crucial for assessing its potential biological effects and safety profile. The metabolism of steroids is primarily mediated by cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govnih.govoup.com Future studies should investigate the interaction of this compound with these key enzyme families to identify its metabolites and metabolic pathways. Given that epiandrosterone is a known metabolite of testosterone (B1683101) and DHEA, it is plausible that this compound could be a substrate for similar metabolic enzymes. wikipedia.org

In parallel, the microbial metabolism of this compound warrants investigation. The biotransformation of steroids by microorganisms is a well-established field, with bacteria and fungi capable of performing a wide array of modifications, including hydroxylations, dehydrogenations, and ring cleavage. nih.govnih.govresearchfloor.org Identifying specific microbial enzymes that can act on this compound could not only provide insights into its environmental fate but also offer novel biocatalysts for the production of valuable steroid derivatives. For instance, bacterial steroid hydroxylases, such as certain cytochrome P450s and Rieske-type monooxygenases, are known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus with high regioselectivity. nih.govresearchgate.net

Table 2: Key Enzyme Families for Metabolic Studies

| Enzyme Family | Role in Steroid Metabolism | Relevance to this compound |

| Cytochrome P450 (CYP) | Hydroxylation, oxidation, and other modifications of the steroid core. | Potential for metabolism into more or less active compounds. |

| Hydroxysteroid Dehydrogenases (HSDs) | Interconversion of hydroxyl and keto groups at various positions. | Possible conversion of the 3-beta-hydroxy or 17-keto group. |

| Microbial Steroid Hydroxylases | Regio- and stereospecific hydroxylation of the steroid nucleus. | Potential for generating novel, biologically active derivatives. |

| Microbial Dehydrogenases | Oxidation and reduction reactions on the steroid scaffold. | Biocatalytic production of related steroid ketones or alcohols. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for this compound are completely unexplored. Research in this area should begin with broad pharmacological screening to identify any potential biological activities. Based on the activities of structurally related androstene derivatives, it is conceivable that this compound could possess anti-inflammatory or immunomodulatory properties. researchgate.netnih.govthieme-connect.comresearchgate.net

Should any biological activity be identified, subsequent mechanistic studies would be crucial. For instance, if anti-inflammatory effects are observed, investigations into its impact on key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, would be warranted. nih.gov Studies on related synthetic androstene derivatives have shown that they can inhibit the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 in microglia, suggesting a potential for neuroprotective effects. nih.gov It would be valuable to explore whether this compound exhibits similar activities.

At the molecular level, studies should aim to identify the direct protein targets of the compound. This could involve techniques such as affinity chromatography, proteomics, and computational modeling to predict and validate binding partners. Understanding the direct molecular interactions will be key to elucidating its mechanism of action and for any future drug development efforts.

Exploration of New Biological Targets and Pathways (Preclinical)

Preclinical studies are essential to uncover the therapeutic potential of this compound and its derivatives. Based on the biological activities of similar steroid structures, several therapeutic areas present themselves as logical starting points for investigation.

The anticancer potential of derivatives of this compound is an area of significant interest. A study on 3β-hydroxy-16-arylandrosta-5,8(14),15-trien-17-ones, which share a similar core structure, demonstrated cytotoxic activities against several cancer cell lines. nih.gov This suggests that this compound and its own unique derivatives could be explored for their potential as anticancer agents.

Given the known neuroprotective and anti-inflammatory effects of other androstene derivatives, the potential of this compound in models of neurodegenerative diseases and other inflammatory conditions should be investigated. researchgate.netnih.gov Furthermore, the widespread roles of steroids in cardiovascular physiology suggest that the effects of this compound on the cardiovascular system should also be assessed in preclinical models.

Table 3: Potential Preclinical Research Areas

| Therapeutic Area | Rationale | Potential Preclinical Models |

| Oncology | Cytotoxic activity of a structurally related trien-one derivative. | Cancer cell line screening, xenograft models. |

| Neuroinflammation | Anti-inflammatory and neuroprotective effects of other androstene derivatives. | In vitro microglial activation assays, animal models of neurodegeneration. |

| Inflammatory Disorders | General anti-inflammatory properties of many steroids. | Animal models of arthritis, inflammatory bowel disease, etc. |

| Cardiovascular Disease | Known roles of steroids in cardiovascular health and disease. | In vitro models of endothelial function, animal models of hypertension or atherosclerosis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3β-Hydroxyandrosta-5,15-dien-17-one?

- Methodological Answer : The compound is synthesized via dehydrogenation of steroidal precursors. Key methods include:

- IBX-mediated dehydrogenation : Dehydroepiandrosterone acetate is treated with IBX (2-iodoxybenzoic acid) in a DMSO-toluene system at 65–70°C for 22 hours, achieving selective Δ¹⁵ double bond formation with yields up to 73% .

- Bromination and oxidation : Bromine in alkaline conditions introduces double bonds, as seen in the synthesis of related Δ⁵,¹⁶-diene derivatives .

- K₂CO₃/O₂-mediated oxidation : Used in methanol-THF systems to generate steroidal dienes under mild conditions .

Q. How is the compound structurally characterized?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : IR identifies hydroxyl (3434 cm⁻¹) and carbonyl (1734 cm⁻¹) groups. ¹H/¹³C-NMR confirms stereochemistry (e.g., H-3β at δ 3.50 ppm and Δ⁵,¹⁵ diene signals) .

- X-ray crystallography : Resolves complex stereochemistry, as demonstrated for analogs like 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 286 for C₁₉H₂₆O₂) and fragmentation patterns validate the structure .

Q. What are the key intermediates in its synthesis?

- Methodological Answer : Critical intermediates include:

- 3β-Acetoxy derivatives : Acetylation of hydroxyl groups improves reaction stability (e.g., 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid) .

- Brominated precursors : 16α-bromo-17-ketones enable regioselective modifications via alkaline hydrolysis or zinc dust reduction .

- Carboxylic acid analogs : Used to synthesize bioactive carboxamide derivatives via coupling with cyclohexylamine .

Advanced Research Questions

Q. How can selective oxidation be achieved to synthesize dihydroxy derivatives?

- Methodological Answer : Copper-catalyzed vinylogous aerobic oxidation introduces remote hydroxyl groups. For example, air/O₂ in acetonitrile at 60°C selectively oxidizes Δ¹⁵ double bonds to yield 3β,14β-dihydroxyandrosta-5,15-dien-17-one (55% yield). Regioselectivity is controlled by steric hindrance and catalyst-substrate interactions .

Q. What structural modifications enhance bioactivity or solubility?

- Methodological Answer :

- Carboxamide derivatives : Coupling the 17-carboxylic acid group with amines (e.g., cyclohexylamine) improves solubility and anti-proliferative activity. For example, N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide shows enhanced cytotoxicity via microtubule stabilization .

- Glucuronidation : Conjugation at the 3β-hydroxyl group (e.g., 3β-hydroxy-5-androsten-17-one 3-glucuronide) increases metabolic stability, critical for in vivo studies .

Q. How can researchers resolve contradictions in spectroscopic or biological data?

- Methodological Answer :

- Analytical cross-validation : Compare NMR data across studies (e.g., H-18 methyl protons at δ 0.8–1.2 ppm) to identify inconsistencies caused by solvent effects or impurities .

- Biological replication : Test anti-proliferative activity using multiple cell lines (e.g., melanoma vs. prostate cancer) to confirm mechanistic specificity. For example, Δ⁵,⁷-diene analogs show varied potency depending on cancer type .

- Reaction optimization : Adjust IBX ratios (1.5:1 molar ratio for Δ¹⁵ selectivity) to minimize byproducts and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。